molecular formula C15H21Cl2N3OS B4636432 4-(3,4-DICHLOROBENZYL)-N-(2-METHOXYETHYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE

4-(3,4-DICHLOROBENZYL)-N-(2-METHOXYETHYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE

Cat. No.: B4636432
M. Wt: 362.3 g/mol
InChI Key: ZZEUWBBDNMZIGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-Dichlorobenzyl)-N-(2-methoxyethyl)tetrahydro-1(2H)-pyrazinecarbothioamide is a synthetic organic compound It features a pyrazine ring substituted with a dichlorobenzyl group and a methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dichlorobenzyl)-N-(2-methoxyethyl)tetrahydro-1(2H)-pyrazinecarbothioamide typically involves the following steps:

    Formation of the Pyrazine Ring: Starting from appropriate precursors, the pyrazine ring is synthesized through cyclization reactions.

    Substitution Reactions: The dichlorobenzyl and methoxyethyl groups are introduced via nucleophilic substitution reactions.

    Thioamide Formation:

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the pyrazine ring or the carbothioamide group, leading to various reduced derivatives.

    Substitution: The dichlorobenzyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced pyrazine derivatives, amines.

    Substitution Products: Various substituted benzyl or pyrazine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the synthesis of novel materials with unique properties.

Biology

    Biochemical Probes: Used to study enzyme mechanisms or protein interactions.

    Drug Development: Potential lead compound for developing new pharmaceuticals.

Medicine

    Therapeutic Agents: Investigated for antimicrobial, anticancer, or anti-inflammatory properties.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Polymer Industry: Used in the synthesis of specialty polymers.

Mechanism of Action

The mechanism of action of 4-(3,4-dichlorobenzyl)-N-(2-methoxyethyl)tetrahydro-1(2H)-pyrazinecarbothioamide depends on its specific application. For instance, as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-Dichlorobenzyl)-N-(2-methoxyethyl)pyrazinecarbothioamide: Lacks the tetrahydro modification.

    4-(3,4-Dichlorobenzyl)-N-(2-methoxyethyl)thiazolecarbothioamide: Contains a thiazole ring instead of a pyrazine ring.

Uniqueness

The tetrahydro modification in the pyrazine ring of 4-(3,4-dichlorobenzyl)-N-(2-methoxyethyl)tetrahydro-1(2H)-pyrazinecarbothioamide may confer unique chemical and biological properties, such as increased stability or altered reactivity, distinguishing it from similar compounds.

Properties

IUPAC Name

4-[(3,4-dichlorophenyl)methyl]-N-(2-methoxyethyl)piperazine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21Cl2N3OS/c1-21-9-4-18-15(22)20-7-5-19(6-8-20)11-12-2-3-13(16)14(17)10-12/h2-3,10H,4-9,11H2,1H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZEUWBBDNMZIGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=S)N1CCN(CC1)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,4-DICHLOROBENZYL)-N-(2-METHOXYETHYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE
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4-(3,4-DICHLOROBENZYL)-N-(2-METHOXYETHYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE
Reactant of Route 3
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4-(3,4-DICHLOROBENZYL)-N-(2-METHOXYETHYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE
Reactant of Route 4
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4-(3,4-DICHLOROBENZYL)-N-(2-METHOXYETHYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE
Reactant of Route 5
Reactant of Route 5
4-(3,4-DICHLOROBENZYL)-N-(2-METHOXYETHYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE
Reactant of Route 6
Reactant of Route 6
4-(3,4-DICHLOROBENZYL)-N-(2-METHOXYETHYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE

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